molecular formula C11H7FO B3045725 8-Fluoro-1-naphthaldehyde CAS No. 112641-28-8

8-Fluoro-1-naphthaldehyde

Cat. No.: B3045725
CAS No.: 112641-28-8
M. Wt: 174.17 g/mol
InChI Key: WIFMIURQPURGNR-UHFFFAOYSA-N
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Description

8-Fluoro-1-naphthaldehyde is an organic compound with the molecular formula C11H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 8th position and an aldehyde group at the 1st position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1-naphthaldehyde typically involves the fluorination of 1-naphthaldehyde. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the use of fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1-naphthaldehyde undergoes various chemical reactions, including:

    Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the fluorine atom by a nucleophile. Common nucleophiles include thiolates, amines, and alkoxides.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    SNAr Reactions: Typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with nucleophiles such as sodium methoxide or potassium thiolate.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

    SNAr Reactions: Substituted naphthaldehydes with various nucleophiles.

    Oxidation: 8-Fluoro-1-naphthoic acid.

    Reduction: 8-Fluoro-1-naphthylmethanol.

Scientific Research Applications

8-Fluoro-1-naphthaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Fluoro-1-naphthaldehyde in chemical reactions primarily involves its electrophilic nature due to the presence of the aldehyde group. The fluorine atom, being highly electronegative, further enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This compound can participate in various pathways, including nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

  • 4-Fluoro-1-naphthaldehyde
  • 1-Fluoro-2-naphthaldehyde
  • 4-Fluoro-2-naphthaldehyde
  • 1-Fluoronaphthalene

Comparison: 8-Fluoro-1-naphthaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups, which influence its reactivity and chemical behavior. Compared to its isomers, such as 4-fluoro-1-naphthaldehyde, it exhibits different reactivity patterns in nucleophilic substitution reactions. The presence of the fluorine atom at the 8th position also affects its electronic properties, making it distinct from other fluorinated naphthaldehydes.

Properties

IUPAC Name

8-fluoronaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFMIURQPURGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592026
Record name 8-Fluoronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112641-28-8
Record name 8-Fluoronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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